molecular formula C18H26N2O3 B7353383 (2S,3S)-N-(cyclohexylmethyl)-3-methyl-N-pyridin-2-yl-1,4-dioxane-2-carboxamide

(2S,3S)-N-(cyclohexylmethyl)-3-methyl-N-pyridin-2-yl-1,4-dioxane-2-carboxamide

Cat. No. B7353383
M. Wt: 318.4 g/mol
InChI Key: QIRBWWGYFSNJRZ-YOEHRIQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S)-N-(cyclohexylmethyl)-3-methyl-N-pyridin-2-yl-1,4-dioxane-2-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as JNJ-31020028 and is a selective antagonist of the orexin 2 receptor. Orexin 2 receptor is a G-protein-coupled receptor that plays a crucial role in the regulation of sleep-wake cycles, feeding behavior, and energy homeostasis.

Mechanism of Action

(2S,3S)-N-(cyclohexylmethyl)-3-methyl-N-pyridin-2-yl-1,4-dioxane-2-carboxamide is a selective antagonist of the orexin 2 receptor. Orexin 2 receptor is expressed in various regions of the brain, including the hypothalamus, thalamus, and cortex. The activation of orexin 2 receptor promotes wakefulness and inhibits sleep. Therefore, the blockade of orexin 2 receptor by this compound promotes sleep and improves sleep quality.
Biochemical and Physiological Effects:
The blockade of orexin 2 receptor by this compound has various biochemical and physiological effects. It promotes sleep and improves sleep quality by reducing wakefulness and increasing non-REM sleep. It also reduces the frequency and duration of REM sleep. In addition, this compound has been shown to reduce food intake and body weight in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of (2S,3S)-N-(cyclohexylmethyl)-3-methyl-N-pyridin-2-yl-1,4-dioxane-2-carboxamide is its selectivity towards the orexin 2 receptor. This selectivity allows for the specific targeting of the orexin 2 receptor without affecting other receptors. However, one of the limitations of this compound is its poor solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for the research on (2S,3S)-N-(cyclohexylmethyl)-3-methyl-N-pyridin-2-yl-1,4-dioxane-2-carboxamide. One of the areas of interest is its potential use as a treatment for sleep disorders such as insomnia. Further studies are needed to investigate its efficacy and safety in humans. Another area of interest is its potential use as a treatment for obesity and metabolic disorders. This compound has been shown to reduce food intake and body weight in animal models, and further studies are needed to investigate its potential as a therapeutic agent in humans. Finally, future research can focus on the development of more soluble analogs of this compound for easier use in experiments.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in scientific research. Its selectivity towards the orexin 2 receptor makes it a promising candidate for the treatment of sleep disorders and metabolic disorders. However, further studies are needed to investigate its efficacy and safety in humans. The development of more soluble analogs can also aid in its use in experiments. Overall, this compound is a compound that holds promise for future research and therapeutic applications.

Synthesis Methods

The synthesis of (2S,3S)-N-(cyclohexylmethyl)-3-methyl-N-pyridin-2-yl-1,4-dioxane-2-carboxamide involves a multistep process. The starting material for the synthesis is 2-pyridinecarboxylic acid, which is reacted with cyclohexylmethylamine to form the corresponding amide. This amide is then subjected to a cyclization reaction with 2,3-butanedione in the presence of a Lewis acid catalyst to form the desired product. The final step involves the resolution of the racemic mixture to obtain the (2S,3S)-enantiomer.

Scientific Research Applications

(2S,3S)-N-(cyclohexylmethyl)-3-methyl-N-pyridin-2-yl-1,4-dioxane-2-carboxamide has been extensively studied for its potential applications in scientific research. One of the major areas of interest is its role in the regulation of sleep-wake cycles. Orexin 2 receptor antagonists have been shown to promote sleep and improve sleep quality in animal models. Therefore, this compound is being investigated as a potential treatment for sleep disorders such as insomnia.

properties

IUPAC Name

(2S,3S)-N-(cyclohexylmethyl)-3-methyl-N-pyridin-2-yl-1,4-dioxane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-14-17(23-12-11-22-14)18(21)20(16-9-5-6-10-19-16)13-15-7-3-2-4-8-15/h5-6,9-10,14-15,17H,2-4,7-8,11-13H2,1H3/t14-,17-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIRBWWGYFSNJRZ-YOEHRIQHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OCCO1)C(=O)N(CC2CCCCC2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](OCCO1)C(=O)N(CC2CCCCC2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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